1-Bromo-2-(trifluoromethyl)naphthalene
Description
Contextualizing Naphthalene (B1677914) Scaffolds in Contemporary Organic Chemistry
The naphthalene ring system, consisting of two fused benzene (B151609) rings, is a prevalent motif in a wide array of biologically active compounds and functional materials. ekb.egijpsjournal.com Its extended π-system and relative stability make it an attractive scaffold for the design of new molecules with diverse applications. ekb.egcancer.gov Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ekb.egcancer.gov A number of FDA-approved drugs, such as propranolol, naproxen, and bedaquiline, feature a naphthalene core, highlighting its significance in medicinal chemistry. ekb.eg
The versatility of the naphthalene scaffold lies in its ability to be chemically modified at various positions, allowing for the modulation of its biological and physical characteristics. ekb.egnih.gov While the naphthalene core itself can be associated with mutagenicity, strategic substitutions can mitigate these concerns and enhance desired properties. nih.gov
Strategic Significance of Halogen and Trifluoromethyl Substituents in Aromatic Systems
The introduction of halogen atoms, such as bromine, and trifluoromethyl (CF3) groups onto an aromatic ring like naphthalene profoundly influences the molecule's electronic and steric properties.
The bromine atom is a versatile substituent in organic synthesis. Its presence on an aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Negishi couplings, which are powerful methods for forming new carbon-carbon bonds. nih.govacs.orgnih.gov This reactivity allows for the construction of complex molecular architectures from bromo-aromatic precursors. nih.govacs.org
The trifluoromethyl group (CF3) is highly valued in medicinal chemistry and materials science for its unique combination of properties. mdpi.comnih.gov Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a molecule's therapeutic potential. mdpi.comnih.gov The CF3 group is often used to block metabolic oxidation, improve membrane permeability, and increase binding affinity to biological targets. mdpi.comwikipedia.org Its incorporation can lead to improved bioavailability and a more favorable pharmacological profile. nih.gov
Research Landscape of 1-Bromo-2-(trifluoromethyl)naphthalene within Synthetic Organic Methodology
This compound serves as a key intermediate and building block in the synthesis of more complex molecules. The presence of both a bromo and a trifluoromethyl group on the naphthalene core offers a dual-functionality that is highly attractive for synthetic chemists.
The bromine atom at the 1-position can be readily utilized in cross-coupling reactions to introduce a wide range of substituents. For instance, palladium-catalyzed reactions are commonly employed to form new bonds at this position. nih.gov The trifluoromethyl group at the 2-position, while generally stable, influences the reactivity of the naphthalene ring and imparts its characteristic properties to the final product.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H6BrF3 |
| Molecular Weight | 275.07 g/mol |
| CAS Number | 117539-58-9 |
| Monoisotopic Mass | 273.9605 Da |
| Predicted XlogP | 4.7 |
Table compiled from data available in public chemical databases. sigmaaldrich.comuni.lu
The study of this compound and related compounds contributes to the broader understanding of how halogen and trifluoromethyl substituents can be used to tailor the properties of aromatic systems for specific applications in medicinal chemistry, materials science, and beyond.
Structure
3D Structure
Properties
Molecular Formula |
C11H6BrF3 |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
1-bromo-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6BrF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H |
InChI Key |
RFOANEAFTSCOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2 Trifluoromethyl Naphthalene
Direct Halogenation Protocols for Naphthalene (B1677914) Ring Systems
The direct halogenation of a pre-existing naphthalene ring system is a primary strategy for synthesizing halogenated naphthalenes. This approach hinges on the principles of electrophilic aromatic substitution, where the inherent reactivity of the naphthalene core and the directing effects of existing substituents dictate the outcome of the reaction.
Bromination of Naphthalene Precursors
The synthesis of 1-bromo-2-(trifluoromethyl)naphthalene can be envisioned via the direct bromination of 2-(trifluoromethyl)naphthalene (B1313535). The naphthalene ring is highly susceptible to electrophilic attack, and bromination can be achieved using various reagents. Molecular bromine (Br₂), often in a solvent like carbon tetrachloride or dichloromethane, is a classic reagent for this transformation. docbrown.infoorgsyn.org A well-established procedure for the synthesis of 1-bromonaphthalene (B1665260) from naphthalene involves the slow addition of bromine to a heated solution of naphthalene in carbon tetrachloride, followed by distillation to purify the product. orgsyn.org
Table 1: Representative Conditions for Electrophilic Bromination of Aromatic Compounds
| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Naphthalene | Bromine (Br₂) | Carbon Tetrachloride | Heated, Reflux | 1-Bromonaphthalene | 72-75% | orgsyn.org |
| Anisole | N-Bromosuccinimide | Acetonitrile (B52724) | Room Temp | 4-Bromoanisole | >98% | nih.gov |
| Catechol | N-Bromosuccinimide | Acetonitrile | -30 °C to RT | 4-Bromocatechol | 100% | nih.gov |
Regioselective Halogenation Strategies
The regioselectivity of electrophilic substitution on a naphthalene ring is a critical consideration. Naphthalene itself preferentially undergoes substitution at the C1 (α) position over the C2 (β) position. This preference is due to the greater resonance stabilization of the carbocation intermediate (arenium ion) formed during α-attack, which can delocalize the positive charge over more structures while preserving one intact benzene (B151609) ring. docbrown.info
When a substituent is already present on the ring, it exerts a strong directing influence. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. Electron-withdrawing groups are deactivating, meaning they slow down the rate of electrophilic substitution. youtube.com They direct incoming electrophiles to the meta position on a benzene ring. youtube.comyoutube.com
In the naphthalene system, the effect is analogous. For the precursor 2-(trifluoromethyl)naphthalene, the -CF₃ group at the C2 position deactivates the ring to which it is attached. Consequently, electrophilic attack is directed to the other, unsubstituted ring. Within that ring, the C5 and C8 positions are deactivated by the -CF₃ group through resonance, leaving the C1 and C4 positions as the most likely sites for bromination. Between these, the C1 position is electronically favored due to the general preference for α-substitution. Research on the metalation of 1-(trifluoromethyl)naphthalene (B1313596) has shown that it is exclusively attacked at the 2-position, highlighting the strong directing effects within the naphthalene system. researchgate.net Therefore, the bromination of 2-(trifluoromethyl)naphthalene is predicted to yield this compound with high regioselectivity.
Introduction of Trifluoromethyl Group into Naphthalene Core Structures
An alternative synthetic strategy involves introducing the trifluoromethyl group onto a naphthalene ring that already contains a bromine atom. This approach leverages the advancements in transition metal-catalyzed cross-coupling reactions.
Trifluoromethylation Reactions
The introduction of a -CF₃ group can be accomplished by the trifluoromethylation of an aryl halide, such as 1-bromonaphthalene. Copper-catalyzed cross-coupling reactions are particularly prominent in this field. nih.gov These reactions typically employ a trifluoromethyl source, a copper catalyst, and often a ligand to facilitate the reaction.
Common sources of the trifluoromethyl group include:
Nucleophilic reagents: Trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent) is a widely used nucleophilic CF₃ source.
Electrophilic reagents: Hypervalent iodine compounds, such as Togni's reagents, serve as electrophilic sources of the CF₃ group ("CF₃⁺"). nih.gov
Radical precursors: Other reagents can generate a trifluoromethyl radical (•CF₃) which is then incorporated via a copper-mediated pathway.
Recent progress has focused on the copper-catalyzed trifluoromethylation of aryl and alkyl halides. beilstein-journals.org For example, various aryl iodides can be efficiently converted to their trifluoromethylated analogues using potassium trifluoroacetate (B77799) (CF₃CO₂K) as the CF₃ source in the presence of a copper(I) iodide catalyst. beilstein-journals.org Similarly, copper-catalyzed reactions of aryl halides with Togni's reagent or other electrophilic sources have been developed, showing broad applicability. nih.govbeilstein-journals.org While a specific protocol for the trifluoromethylation of 1-bromonaphthalene to give the target compound is not detailed in the available literature, the general success of these methods on a wide range of aryl halides suggests this is a viable synthetic route.
Table 2: Examples of Copper-Catalyzed Trifluoromethylation of Aryl Halides
| Aryl Halide | CF₃ Source | Catalyst | Ligand/Additive | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Iodotoluene | CF₃CO₂Na | CuI | 1,10-Phenanthroline | NMP/Toluene | 4-(Trifluoromethyl)toluene | 81% | beilstein-journals.org |
| 1-Iodonaphthalene | CF₃CO₂K | CuI | 1,10-Phenanthroline | DMF | 1-(Trifluoromethyl)naphthalene | 75% | beilstein-journals.org |
| 4-Iodoanisole | Togni's Reagent | CuCl | None | DMF | 4-(Trifluoromethyl)anisole | 85% | nih.gov |
De Novo Naphthalene Ring Construction with Trifluoromethyl Incorporation
Building the functionalized naphthalene skeleton from acyclic or monocyclic precursors offers a powerful method for controlling the substitution pattern from the outset. Several methods exist for the de novo construction of trifluoromethyl-substituted naphthalenes.
One notable approach involves the reaction of benzylic Grignard reagents with unsaturated trifluoromethyl ketones. This reaction proceeds via a 1,2-addition to form an allylic alcohol intermediate. Subsequent acid-catalyzed dehydration and cyclization lead to the formation of the substituted naphthalene ring. This method provides a regiospecific route to various 2-trifluoromethylnaphthalenes. While this specific strategy has not been reported to produce the 1-bromo derivative directly, it establishes a robust framework for creating the core 2-(trifluoromethyl)naphthalene structure, which could then be subjected to the halogenation protocols described in section 2.1.
Multi-Component Annulation and Cyclization Approaches to Functionalized Naphthalenes
More complex strategies that build the naphthalene ring through a cascade of bond-forming events offer efficient pathways to highly substituted derivatives. Annulation and cyclization reactions can assemble the bicyclic aromatic system from simpler components in a single or a few steps.
For example, silver-catalyzed [3+2] annulation reactions have been developed to synthesize various CF₃-substituted heterocycles. acs.orgacs.org While these specific examples produce pyrroles, the underlying principles of using metal catalysis to bring together multiple components can be applied to the synthesis of carbocyclic systems like naphthalene. Such multi-component strategies could potentially be designed to incorporate both the bromine and trifluoromethyl functionalities by selecting appropriately substituted starting materials, though specific examples leading to this compound are not currently reported.
Palladium-Catalyzed Annulation Reactions
Palladium-catalyzed annulation reactions represent a powerful tool for the synthesis of highly substituted naphthalenes. acs.orgnih.gov This methodology typically involves the reaction between an ortho-alkenylaryl halide and an internal alkyne, forming two new carbon-carbon bonds in a single step. acs.org The process generally proceeds via the generation of an arylpalladium intermediate, followed by arylpalladation of the alkyne, intramolecular Heck olefination, and subsequent double-bond isomerization to yield the aromatic naphthalene core. acs.org
While the direct synthesis of this compound using this specific method is not extensively detailed in the reviewed literature, the general applicability of this reaction is well-established for a variety of substituted naphthalenes. nih.govacs.org The reaction conditions are typically mild and can accommodate a wide range of functional groups. acs.org Key components for a successful annulation include a palladium catalyst, such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand like triphenylphosphine, and a base, commonly triethylamine, in a solvent like N,N-dimethylformamide (DMF). acs.org
Table 1: Representative Conditions for Palladium-Catalyzed Naphthalene Synthesis This table showcases general conditions for the synthesis of substituted naphthalenes via palladium-catalyzed annulation of internal alkynes with o-(2-alkenyl)aryl halides, as the direct synthesis of this compound via this method is not explicitly documented in the provided search results. The data is representative of the methodology.
| Aryl Halide | Alkyne | Catalyst / Ligand | Base | Solvent | Yield (%) |
|---|
Another palladium-catalyzed approach involves the twofold aryl C-H bond activation of an arene, which serves as the benzo source, in reaction with an alkyne. nih.gov This one-pot synthesis, often utilizing palladium acetate and a co-catalyst like silver acetate, can produce highly substituted, and sometimes twisted, naphthalene structures. nih.gov
Reductive Arylalkenylation of Alkynes for Naphthalene Formation
A nickel-catalyzed reductive arylalkenylation of alkynes provides a novel pathway for the selective synthesis of polysubstituted naphthalenes, including 2-trifluoromethyl naphthalenes. acs.orgnih.gov This base-free cyclization method employs 1-bromo-2-(2-chlorovinyl)arenes as starting materials, which react with various alkynes in the presence of zinc powder. acs.orgnih.gov This approach is noted for its excellent tolerance of different functional groups, offering a direct route to complex naphthalene structures from simple precursors in moderate to good yields. acs.org The development of this Ni-catalyzed reaction presents a significant advancement for creating naphthalenes with specific substitution patterns, such as the trifluoromethyl group at the C-2 position. acs.orgnih.gov
Cross-Coupling Reactions for Naphthalene Derivatization
The bromine atom at the C-1 position of this compound serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for introducing molecular diversity and synthesizing more complex functional molecules.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. researchgate.net This reaction is highly relevant for the derivatization of this compound. Research has demonstrated the successful Suzuki-Miyaura coupling of structurally similar compounds, such as 1-bromo-2-(trifluoromethanesulfonyloxy)naphthalene and 2-bromo-1-(trifluoromethanesulfonyloxy)naphthalene. researchgate.net These reactions show excellent chemoselectivity, with the coupling preferentially occurring at the C-Br bond over the C-OTf bond. researchgate.net
The reaction's efficiency can be influenced by the electronic nature of the substituents on the arylboronic acid, with electron-donating groups on the coupling partner often leading to higher yields. researchgate.net The choice of palladium catalyst and ligand system is crucial and can even be used to control stereoselectivity in certain cases. nih.gov For instance, the use of Pd(dppf)Cl₂ has been shown to favor the formation of products with an inverted configuration in the coupling of β-enamido triflates. nih.gov Microwave-assisted Suzuki-Miyaura reactions have also been developed to efficiently synthesize arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives from their bromo-precursors, demonstrating the broad applicability of this method. rsc.org
Table 2: Conditions for Suzuki-Miyaura Coupling of Bromonaphthalene Derivatives This table presents conditions for Suzuki-Miyaura reactions on various brominated naphthalene and related heterocyclic systems, illustrating the general reactivity and conditions applicable for the derivatization of this compound.
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 3-Bromo-2-phenyl-2,1-borazaronaphthalene | Potassium alkenyltrifluoroborates | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | Up to 90% nih.gov |
| 1-Bromo-2-(trifluoromethanesulfonyloxy)naphthalene | Arylboronic acids | [Pd(PPh₃)₄] | Na₂CO₃ | Toluene/EtOH/H₂O | Not specified researchgate.net |
| (Z)-β-Enamido triflates | Arylboronic acids | Pd(dppf)Cl₂ | KF | THF/H₂O | Up to 70% nih.gov |
Other Transition Metal-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, the bromo-substituent on the naphthalene core allows for a range of other transition-metal-catalyzed transformations. The existence of a halogen provides a key starting point for further derivatization through various bond-forming reactions. dergipark.org.tr
Transition-metal-catalyzed reactions are crucial for introducing specific functional groups, such as the trifluoromethyl group itself. d-nb.info Methodologies for the trifluoromethylation and trifluoromethylthiolation of arenes have been extensively developed, often utilizing palladium or copper catalysts. d-nb.infonih.gov These reactions can proceed through various mechanisms, including those involving high-valent palladium intermediates or photogenerated CF₃ radicals. d-nb.info While not always starting from a bromo-precursor, these methods highlight the importance of transition metals in functionalizing aromatic rings.
Furthermore, nickel-catalyzed reductive coupling reactions, such as the 1,2-alkylarylation of alkenes, demonstrate the utility of alternative transition metals in forming C-C bonds with aryl halides. nih.gov Although transition-metal-free methods for the synthesis of some brominated naphthalenes exist, transition metal catalysis remains a dominant and versatile strategy for the functionalization of haloarenes like this compound. bohrium.comresearchgate.net
Advanced Chemical Reactivity and Transformation of 1 Bromo 2 Trifluoromethyl Naphthalene
Halogen-Metal Exchange Processes
Halogen-metal exchange is a fundamental and powerful method for the preparation of organometallic reagents, which are versatile intermediates in organic synthesis. wikipedia.org In the context of 1-bromo-2-(trifluoromethyl)naphthalene, this reaction involves the conversion of the carbon-bromine bond to a carbon-metal bond, typically with organolithium or Grignard reagents. This process is kinetically controlled, with the rate of exchange generally following the trend of I > Br > Cl. wikipedia.org
The reaction of an organic halide with an electropositive metal, such as lithium or magnesium, results in the formation of an organometallic compound. wikipedia.org For instance, the reaction of this compound with an alkyllithium reagent, such as n-butyllithium, would be expected to yield 1-lithio-2-(trifluoromethyl)naphthalene. This newly formed organolithium species is a potent nucleophile and can be used in a variety of subsequent reactions to introduce new functional groups onto the naphthalene (B1677914) core.
The general scheme for a lithium-halogen exchange is as follows: R−X + R′−Li → R−Li + R′−X wikipedia.org
In this reaction, R-X represents the organic halide (this compound) and R'-Li is the organolithium reagent. The equilibrium of this reaction is shifted towards the formation of the more stable organolithium species.
Regioselective Metalation and Subsequent Electrophilic Functionalization
Directed ortho-metalation (DoM) is a key strategy for the regioselective functionalization of aromatic compounds. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be trapped by an electrophile to introduce a new substituent at a specific position.
Influence of the Trifluoromethyl Group on Aromatic Ring Activation and Deprotonation Regiochemistry
The trifluoromethyl (CF3) group is a powerful electron-withdrawing group that significantly influences the acidity of adjacent C-H bonds. rsc.org This electronic effect activates the aromatic ring towards deprotonation. In the case of 2-(trifluoromethyl)naphthalene (B1313535), metalation can occur at either the 1- or 3-position, depending on the reaction conditions and the base used. researchgate.net The CF3 group's strong inductive effect makes the protons at the ortho positions (1 and 3) more acidic and thus more susceptible to removal by a strong base.
Research has shown that the choice of the metalating agent can lead to different regiochemical outcomes. For example, the treatment of 2-(trifluoromethyl)naphthalene with tert-butyllithium (B1211817) in the presence of potassium tert-butoxide resulted in exclusive deprotonation at the 1-position. epfl.ch In contrast, using sec-butyllithium (B1581126) with N,N,N',N'-tetramethylethylenediamine (TMEDA) led to deprotonation at both the 3- and 4-positions. epfl.ch
Strategies for Controlled Site Selectivity in Metalation Reactions
Achieving controlled site selectivity in the metalation of naphthalenes is crucial for the synthesis of specific isomers. nih.govdal.ca The regioselectivity of these reactions can be difficult to control and often depends on the directing groups already present on the naphthalene ring. researchgate.net
One strategy to control regioselectivity is the use of directing metalation groups (DMGs). These groups coordinate to the metalating agent, directing the deprotonation to an adjacent position. While the trifluoromethyl group itself can act as a directing group, its influence can be modulated by other substituents on the naphthalene ring.
Another approach involves the use of mixed-metal bases. For instance, the combination of a zinc-based reagent with an alkali-metal alkoxide can create a bimetallic base capable of regioselective deprotonation under mild conditions. researchgate.net The use of TMP-based zinc and magnesium reagents (where TMP = 2,2,6,6-tetramethylpiperidyl) has also emerged as a useful method for the preparation of highly functionalized N-heterocycles, a strategy that could be adapted for naphthalenic systems. nih.gov The choice of solvent and the presence of additives like TMEDA can also significantly impact the regiochemical outcome of metalation reactions. scilit.comdal.ca
Substitution Reactions Involving the Aromatic Bromine Atom
The bromine atom in this compound is a versatile handle for introducing a wide range of functional groups through various substitution reactions. These reactions often proceed via transition metal catalysis, most notably with palladium catalysts.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions allow for the coupling of the bromo-naphthalene scaffold with a diverse array of partners, including boronic acids, alkenes, and terminal alkynes.
For example, a Suzuki-Miyaura coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl compound. The general scheme for a Suzuki-Miyaura coupling is as follows:
R1-X + R2-B(OR)2 → R1-R2
Where R1-X is the aryl halide (this compound) and R2-B(OR)2 is the boronic acid or ester.
The table below summarizes some common palladium-catalyzed cross-coupling reactions that can be applied to this compound.
| Reaction Name | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Boronic acid/ester | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal alkyne | C-C |
| Buchwald-Hartwig | Amine/Alcohol | C-N/C-O |
| Stille | Organotin reagent | C-C |
| Negishi | Organozinc reagent | C-C |
Further Derivatization via Coupling and Substitution Reactions
The products obtained from the initial substitution and coupling reactions of this compound can undergo further derivatization to create more complex molecular architectures. nih.gov The trifluoromethyl group, while generally stable, can also participate in or influence subsequent reactions.
For instance, the introduction of a new functional group via a cross-coupling reaction can open up possibilities for further transformations at other positions on the naphthalene ring, guided by the electronic and steric properties of the newly introduced group. The interplay between the existing trifluoromethyl group and any new substituents will dictate the reactivity and regioselectivity of these subsequent reactions.
The development of diverse libraries of naphthalene-based compounds is of significant interest in fields such as drug discovery. nih.gov The ability to systematically modify the naphthalene scaffold through a series of controlled coupling and substitution reactions is a powerful strategy for exploring structure-activity relationships.
Advanced Spectroscopic and Structural Elucidation of 1 Bromo 2 Trifluoromethyl Naphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-Bromo-2-methylnaphthalene provides crucial information about the number, connectivity, and chemical environment of the protons. The aromatic region of the spectrum is particularly complex due to the coupling between adjacent protons on the naphthalene (B1677914) ring system. The methyl protons, being in a distinct chemical environment, typically appear as a singlet in the upfield region of the spectrum.
The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo and methyl substituents. The bromo group, being electronegative, tends to deshield adjacent protons, shifting their signals downfield. Conversely, the methyl group is weakly electron-donating, causing a slight shielding effect on nearby protons. The precise assignment of each aromatic proton often requires the use of two-dimensional NMR techniques.
Table 1: Predicted ¹H NMR Data for 1-Bromo-2-methylnaphthalene
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
|---|---|---|---|
| CH₃ | ~2.5 | s | - |
Note: The chemical shifts for the aromatic protons are presented as a range due to the complexity of the overlapping multiplets.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Table 2: Predicted ¹³C NMR Data for 1-Bromo-2-methylnaphthalene
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ | ~20 |
| C-Br | ~125 |
| C-CH₃ | ~135 |
Advanced Two-Dimensional NMR Techniques for Complete Assignment
To unambiguously assign all proton and carbon signals, advanced two-dimensional NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum reveal the connectivity of the proton network within the naphthalene ring system, aiding in the assignment of the complex multiplets in the 1D ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton signals.
A comprehensive analysis of 1,2-disubstituted naphthalenes using these 2D NMR techniques has been shown to be effective in resolving overlapping signals and confirming the connectivity of atoms within the aromatic ring. researchgate.net In some cases, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can also be used to determine the spatial proximity of protons, further aiding in structural elucidation. researchgate.net
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 1-Bromo-2-methylnaphthalene displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The spectrum is expected to show strong absorptions in the aromatic C-H stretching region (around 3000-3100 cm⁻¹) and the C-C stretching region of the naphthalene ring (around 1400-1600 cm⁻¹). The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers. The C-H bending vibrations of the methyl group and the aromatic ring also give rise to characteristic peaks.
Table 3: Predicted FT-IR Data for 1-Bromo-2-methylnaphthalene
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3000 - 3100 | Aromatic C-H Stretch |
| 2850 - 2960 | Methyl C-H Stretch |
| 1400 - 1600 | Aromatic C=C Stretch |
| ~1450 | Methyl C-H Bend |
| 700 - 900 | Aromatic C-H Out-of-Plane Bend |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR spectroscopy. The Raman spectrum of 1-Bromo-2-methylnaphthalene is particularly useful for observing the vibrations of the non-polar bonds, such as the C-C bonds of the naphthalene ring. Aromatic ring stretching vibrations often give rise to strong and sharp signals in the Raman spectrum. The C-Br stretch may also be observable. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. The Raman spectrum of a molecule provides a "molecular fingerprint" that is inherent to its specific chemical structure. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular mass and elucidating the structure of a compound through its fragmentation pattern. For 1-bromo-2-(trifluoromethyl)naphthalene (C₁₁H₆BrF₃), the monoisotopic mass is 273.9605 Da. uni.lu The presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion peak. docbrown.info This means the mass spectrum will exhibit two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the ions containing ⁷⁹Br and ⁸¹Br, respectively. docbrown.info
When a molecule of this compound is ionized in a mass spectrometer, it forms an energetically unstable molecular ion ([C₁₁H₆BrF₃]⁺). chemguide.co.uk This ion subsequently undergoes fragmentation, breaking into smaller, charged fragments and uncharged radicals. chemguide.co.uklibretexts.org The uncharged radicals are not detected, but the resulting positive ions are, producing the mass spectrum. chemguide.co.uk
Expected fragmentation pathways for this compound would likely involve the cleavage of the carbon-bromine bond or the carbon-trifluoromethyl bond. The loss of a bromine radical would result in a fragment ion [C₁₁H₆F₃]⁺. Conversely, the loss of a trifluoromethyl radical (•CF₃) would produce a [C₁₀H₆Br]⁺ fragment. The relative stability of the resulting carbocations influences the intensity of these fragment peaks in the spectrum. libretexts.org
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 274.96778 | 153.3 |
| [M+Na]⁺ | 296.94972 | 166.6 |
| [M-H]⁻ | 272.95322 | 157.2 |
| [M+NH₄]⁺ | 291.99432 | 174.5 |
| [M+K]⁺ | 312.92366 | 154.1 |
| [M]⁺ | 273.95995 | 168.1 |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing information on the electronic structure and photophysical properties.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of a molecule is dictated by its chromophores—the parts of the molecule that absorb light. In this compound, the naphthalene ring system is the primary chromophore. Unsubstituted naphthalene exhibits characteristic absorption bands in the ultraviolet region. omlc.orgresearchgate.net The introduction of substituents onto the naphthalene ring alters the electronic properties and thus the absorption spectrum. youtube.com
Studies on silyl-substituted naphthalenes show that substitution causes a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorption coefficients (ε) compared to unsubstituted naphthalene. mdpi.com Similarly, the introduction of bromo and methoxy (B1213986) groups on a naphthalene ring modifies its electronic transitions. nih.gov For this compound, the presence of the bromine atom and the strongly electron-withdrawing trifluoromethyl group is expected to perturb the π-electron system of the naphthalene core, likely resulting in bathochromic shifts of its characteristic absorption bands compared to naphthalene itself.
Fluorescence Spectroscopy and Photophysical Dynamics
Fluorescence is the emission of light from a molecule as it relaxes from an excited singlet electronic state (S₁) to the ground state (S₀). The fluorescence properties of naphthalene and its derivatives have been widely studied. omlc.org The introduction of substituents can significantly impact fluorescence quantum yield and lifetime. For instance, silyl (B83357) substitution on the naphthalene ring has been shown to increase fluorescence intensity while decreasing the fluorescence lifetime. mdpi.com
A key factor influencing the photophysical dynamics of this compound is the "heavy atom effect." The presence of the relatively heavy bromine atom promotes intersystem crossing (ISC), a non-radiative process where the molecule transitions from the lowest excited singlet state (S₁) to an excited triplet state (T₁). This process competes with fluorescence, effectively "quenching" it and leading to a lower fluorescence quantum yield. The photodynamics can be complex, with the possibility of equilibria between different excited states depending on environmental factors like solvent polarity. acs.org
Phosphorescence and Excited-State Lifetimes
Phosphorescence is the radiative decay from an excited triplet state (T₁) to the ground singlet state (S₀). Due to the heavy atom effect of bromine, which enhances the rate of intersystem crossing, the population of the triplet state in this compound is expected to be significant. mpg.de Consequently, phosphorescence is a likely and potentially strong emission pathway for this molecule.
Triplet states have much longer lifetimes than singlet states, typically on the order of microseconds to milliseconds, compared to nanoseconds for fluorescence. nih.gov This long-lived emission makes phosphorescent compounds highly sensitive to quenching by molecules like oxygen. nih.gov The measurement of the phosphorescence lifetime can, therefore, provide detailed information about the molecule's excited-state dynamics and its interaction with its local environment.
X-ray Crystallography for Precise Molecular Geometry Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the search results, its molecular geometry can be reliably inferred from crystallographic data of closely related compounds and from theoretical calculations. nih.gov
The core of the molecule is the naphthalene ring system, which is known to be planar. The bromine atom and the trifluoromethyl group are attached to adjacent carbons (C1 and C2) of one of the rings. Computational studies on analogous molecules, such as 2-bromo-6-methoxynaphthalene, provide expected bond lengths and angles. nih.gov In such a structure, the C-Br bond length is approximately 1.920 Å, and the C-C bond lengths within the aromatic rings vary from about 1.370 Å to 1.431 Å. nih.gov The bond angles within the naphthalene rings deviate slightly from the ideal 120° of a perfect hexagon due to the fusion of the two rings and the presence of substituents. nih.gov The geometry around the trifluoromethyl group would be tetrahedral for the carbon atom. The precise orientation of the trifluoromethyl group relative to the plane of the naphthalene ring would be a key structural feature determined by this analysis.
| Bond | Typical Bond Length (Å) | Angle | Typical Bond Angle (°) |
|---|---|---|---|
| C-C (aromatic) | 1.370 - 1.431 | C-C-C (in ring) | 118.3 - 121.4 |
| C-Br | ~1.920 | C-C-Br | ~119 - 120 |
Computational Chemistry and Theoretical Investigations of 1 Bromo 2 Trifluoromethyl Naphthalene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study the properties of various naphthalene (B1677914) derivatives. nih.govsamipubco.com
Geometry Optimization and Electronic Structure Analysis
Geometry optimization calculations using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, can determine the most stable three-dimensional arrangement of atoms in 1-Bromo-2-(trifluoromethyl)naphthalene. researchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For similar but different naphthalene compounds, studies have shown that optimized geometries obtained through DFT calculations are in good agreement with experimental data from X-ray crystallography. researchgate.net
The electronic structure of the molecule, which dictates its reactivity and properties, can also be thoroughly analyzed. Natural Bond Orbital (NBO) analysis, for example, can reveal details about electron delocalization and intramolecular interactions. researchgate.net For a related compound, 1-bromo-2,3-dichlorobenzene, NBO analysis showed characteristics of electron transfer within the molecule. researchgate.net
Prediction of Vibrational Frequencies
DFT calculations are a reliable method for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the fundamental vibrational modes of this compound. nih.govresearchgate.net For instance, in a study on 1-bromo-4-fluoronaphthalene, DFT calculations using the B3LYP method with a 6-311+G** basis set provided vibrational frequencies that were in good agreement with experimental spectra after applying a scaling factor. nih.gov Similar studies on naphthalene and its derivatives have demonstrated that DFT methods can accurately predict C-H stretching, C-C stretching, and C-H bending vibrations. researchgate.net
Below is a hypothetical table illustrating the kind of data that can be generated for this compound based on calculations for analogous compounds.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP) |
|---|---|
| C-H Stretch | 3100 - 3000 |
| C-C Stretch (Aromatic) | 1600 - 1450 |
| C-F Stretch | 1350 - 1100 |
| C-Br Stretch | 700 - 500 |
Note: This data is illustrative and based on typical ranges for these types of vibrations.
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations
The gauge-invariant atomic orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov Theoretical calculations of ¹H and ¹³C NMR spectra for this compound can be performed and compared with experimental data to confirm its structure. nih.govrsc.org For similar molecules, such as various substituted naphthalene-1,4-diones, DFT calculations have successfully predicted chemical shifts. nih.gov The calculated chemical shifts are often in good agreement with the experimental values, aiding in the complete assignment of the NMR signals. mdpi.com
Table 2: Hypothetical Theoretical NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C1 | 120-130 | - |
| C2 | 125-135 (q, J(C,F)) | - |
| Aromatic CH | - | 7.5 - 8.5 |
| CF₃ | 120-130 (q, J(C,F)) | - |
Note: This data is illustrative. The exact chemical shifts would depend on the specific electronic environment of each nucleus.
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as their electronic spectra and optical properties. cecam.orgnih.gov
Simulation of Electronic Spectra and Optical Properties
TD-DFT calculations can simulate the UV-Vis absorption spectrum of this compound by calculating the vertical excitation energies and oscillator strengths. researchgate.netcnr.it For example, in a study on (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate, TD-DFT calculations were used to predict the electronic absorption spectra, and the results showed good agreement with experimental data. researchgate.net This allows for the assignment of electronic transitions, such as π→π* and n→π* transitions, which are responsible for the observed absorption bands. The influence of solvents on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM) within TD-DFT. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. libretexts.orgwikipedia.orgucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's kinetic stability and polarizability. nih.govscirp.org
DFT calculations can determine the energies of the HOMO and LUMO and visualize their spatial distribution. nih.govaimspress.com For this compound, the HOMO is expected to be localized mainly on the naphthalene ring, while the LUMO may have significant contributions from the trifluoromethyl group, influencing its electron-accepting properties. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov For various organic molecules, the HOMO-LUMO gap has been successfully calculated using DFT to understand their electronic behavior. nih.govresearchgate.netnih.gov
Table 3: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap | 4.5 to 6.5 |
Note: This data is illustrative and based on typical values for similar aromatic compounds.
Exploration of Molecular Reactivity and Stability through Theoretical Modeling
Theoretical modeling provides a powerful lens through which the intrinsic properties of molecules like this compound can be explored. By employing computational methods, researchers can gain insights into the molecule's electronic structure, stability, and reactivity without the need for empirical observation. Such studies are often grounded in Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
A study by Walkiewicz et al. (2022) utilized the B3LYP functional with a 6-311++G(d,p) basis set to investigate the electronic properties of various monosubstituted and poly(trifluoromethyl)naphthalene derivatives, including those with a bromine substituent. mdpi.comnih.gov This level of theory is well-suited for examining how the interplay between the electron-withdrawing trifluoromethyl group and the bromo substituent influences the naphthalene core. mdpi.comnih.gov These theoretical investigations help in understanding the substituent effects on the aromatic system, which are crucial for predicting the molecule's behavior in chemical reactions. mdpi.comnih.gov
Potential Energy Surface (PES) Analysis
The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. For a molecule like this compound, a PES analysis can reveal the most stable conformations, the energy barriers for rotation around single bonds (e.g., the C-C bond connecting the trifluoromethyl group to the naphthalene ring), and the transition states for various chemical reactions.
Table 1: Illustrative Rotational Barrier Data for a Substituted Naphthalene This table is illustrative and based on typical values found in computational studies of similar aromatic compounds. The data does not represent experimentally verified values for this compound.
| Dihedral Angle (Br-C-C-F) | Relative Energy (kcal/mol) |
| 0° | 2.5 |
| 60° | 0.0 |
| 120° | 2.5 |
| 180° | 0.5 |
This illustrative data suggests that the staggered conformations (60°) are the most stable due to minimized steric hindrance, while the eclipsed conformations (0° and 120°) represent energy maxima.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis structure representation of chemical bonding. uni-muenchen.de This method allows for the examination of charge distribution, hybridization, and donor-acceptor (delocalization) interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de These interactions are quantified by second-order perturbation theory, providing a measure of their stabilizing energy. uni-muenchen.de
For this compound, an NBO analysis would provide detailed insights into the electronic structure. It would quantify the polarization of the C-Br and C-CF3 bonds, the hybridization of the carbon, bromine, and fluorine atoms, and the delocalization of electron density from the naphthalene ring to the substituents and vice versa. The strong electron-withdrawing nature of the trifluoromethyl group and the electronegativity of the bromine atom would lead to significant charge transfer and hyperconjugative interactions.
Table 2: Illustrative NBO Analysis Data for this compound This table is for illustrative purposes to demonstrate the type of data obtained from an NBO analysis. The values are hypothetical and based on general principles of organic chemistry.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (Br) | σ(C1-C2) | 1.5 |
| π (C3-C4) | σ(C2-CF3) | 2.0 |
| σ (C-H) | π*(Naphthalene Ring) | < 0.5 |
In this hypothetical table, LP(Br) represents a lone pair on the bromine atom, and σ* and π* represent antibonding orbitals. The stabilization energies indicate the extent of electron delocalization.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Computational chemistry plays a vital role in the prediction and understanding of the NLO properties of molecules. The key parameter for assessing NLO activity is the first hyperpolarizability (β), which is a measure of how the molecule's dipole moment changes in the presence of a strong electric field. researchgate.net
Molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, leading to a large change in dipole moment upon electronic excitation. researchgate.net In this compound, the naphthalene core provides the π-system. The trifluoromethyl group is a strong electron acceptor, while the bromine atom can act as a weak electron-donating group through its lone pairs, or as an inductively withdrawing group. The interplay of these substituents on the naphthalene scaffold could result in notable NLO properties.
DFT calculations can be used to compute the static and dynamic hyperpolarizabilities of this compound. A study on naphthalene derivatives linked to a nitrophenyl group demonstrated that the choice of DFT functional and the nature of the donor and acceptor groups significantly impact the calculated NLO response. researchgate.net
Table 3: Illustrative Calculated NLO Properties This table presents hypothetical data to illustrate the output of NLO calculations. The values are not based on published results for this compound.
| Property | Calculated Value |
| Dipole Moment (μ) | 2.5 D |
| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |
Solvent Effects in Computational Modeling (e.g., IEF-PCM)
Chemical reactions and physical properties are often significantly influenced by the solvent environment. Computational models can account for these effects using various solvation models. The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a widely used and robust method. nmu.edu In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, thereby accounting for the solvent's influence. nmu.edu
For a molecule like this compound, using the IEF-PCM model would be crucial for accurately predicting its properties in solution. For example, the dipole moment and NLO properties can be highly sensitive to the polarity of the solvent. Similarly, the relative energies of different conformers on the PES and the energy barriers for reactions can be altered by solvent stabilization.
Computational studies on other molecules have demonstrated the importance of including solvent effects. For instance, investigations into the electrochemical behavior of carvacrol (B1668589) and menthol (B31143) showed that the choice of solvent had a significant impact on their antioxidant properties, which was successfully modeled using the IEF-PCM method. nmu.edu Therefore, any comprehensive theoretical investigation of this compound would necessitate the inclusion of a reliable solvation model like IEF-PCM to bridge the gap between gas-phase calculations and real-world solution-phase chemistry.
Advanced Research Applications of 1 Bromo 2 Trifluoromethyl Naphthalene
Building Block in the Synthesis of Complex Organic Molecules
1-Bromo-2-(trifluoromethyl)naphthalene is a pivotal building block for the synthesis of intricate organic molecules. The presence of the carbon-bromine bond provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic organic chemistry. nih.gov This reactivity is frequently exploited in transition metal-catalyzed cross-coupling reactions.
For instance, reactions like the Suzuki-Miyaura coupling and Sonogashira coupling are employed to append new aryl, alkyl, or alkynyl groups at the 1-position of the naphthalene (B1677914) ring. acs.org The trifluoromethyl group, being a strong electron-withdrawing group, modulates the reactivity of the C-Br bond and influences the electronic characteristics of the resulting complex molecule. This approach has been utilized to construct multi-layered molecular frameworks. In one such example, a derivative, (1-bromonaphthalen-2-yl)diarylphosphine oxide, was used in Suzuki-Miyaura coupling reactions to create complex, four-layer folding molecules that exhibit unique photophysical properties like aggregation-induced emission (AIE). frontiersin.org The ability to use this compound to build up molecular complexity step-by-step is fundamental to creating functional systems for materials and biomedical science. nih.gov
Precursor for Developing Functionalized Naphthalene Scaffolds
Building upon its role as a synthetic building block, this compound is a direct precursor to a wide array of functionalized naphthalene scaffolds. The ability to selectively introduce substituents through the bromo group allows chemists to systematically tune the properties of the naphthalene core. These functionalized naphthalenes are sought after for their unique fluorescent and liquid crystalline properties. google.com
The synthesis of these scaffolds often involves a modular approach, where the core structure is modified to achieve desired functions. For example, by starting with a brominated naphthalene derivative, researchers can introduce phosphine (B1218219) oxides via C-P coupling reactions or link multiple naphthalene units together. frontiersin.org This methodology provides access to a diverse library of compounds with tailored electronic and steric properties, suitable for applications ranging from fluorescent sensors to components in photovoltaic devices. google.com The development of efficient synthetic routes to these scaffolds is crucial for advancing materials science. dergipark.org.tr
Utility in Materials Chemistry Research
The unique electronic and structural features of the this compound framework make it a valuable component in the design of advanced materials.
The naphthalene scaffold can be incorporated into larger ligand structures designed to coordinate with metal ions. These metal complexes often exhibit unique catalytic, electronic, or biological properties. A key strategy involves synthesizing multidentate ligands, such as salen-type ligands, that incorporate the naphthalene moiety. nih.gov
For example, naphthalene-substituted salen ligands have been prepared through the condensation reaction of a diamine with a hydroxy-substituted aryl ketone derived from a naphthalene precursor. These ligands, featuring nitrogen and oxygen donor atoms, readily form stable complexes with metals like platinum(II) and palladium(II). The resulting metallosalen complexes possess a square planar geometry and exhibit enhanced electronic interactions due to the extended π-conjugated aromatic structure of the naphthalene unit. nih.gov These tailored ligands are instrumental in developing new metal-based compounds for various applications. frontiersin.org
Table 1: Examples of Synthesized Naphthalene-Modified Metallosalen Complexes
| Complex | Metal Center | Ligand | Purity (%) |
| PdL1 | Pd(II) | L1 | >99 |
| PdL2 | Pd(II) | L2 | 95 |
| PtL1 | Pt(II) | L1 | 98.31 |
| PtL2 | Pt(II) | L2 | 93 |
Data sourced from a study on naphthalene-modified metallosalen complexes. nih.gov
Naphthalene derivatives are increasingly explored for their potential in optoelectronic devices, particularly as components of organic light-emitting diodes (OLEDs). The naphthalene core can function as an electron-accepting unit in emitter molecules designed for thermally activated delayed fluorescence (TADF). chemrxiv.orgrsc.org TADF is a critical mechanism for achieving high efficiency in OLEDs by harvesting both singlet and triplet excitons. researchgate.net
In a typical TADF emitter design, the naphthalene acceptor is linked to one or more electron-donating groups. researchgate.net The electronic properties imparted by substituents like the trifluoromethyl group are crucial for tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to achieve a small energy gap between the singlet and triplet excited states (ΔE_ST), a key requirement for efficient TADF. researchgate.net Research has demonstrated that a donor-acceptor emitter using naphthalene as the acceptor can achieve an external quantum efficiency (EQE) of up to 11% in a functioning OLED device, emitting green light. chemrxiv.orgrsc.org
Table 2: Performance of a Naphthalene-Based TADF Emitter in an OLED
| Emitter | Emission Wavelength (nm) | Photoluminescence Quantum Yield (%) | Max. External Quantum Efficiency (EQE_max) (%) |
| 1,4-PXZ-Nap-PXZ | 508 | 48 | 11 |
Data for a phenoxazine-naphthalene emitter doped in an mCP film. chemrxiv.orgrsc.orgresearchgate.net
Exploration in Mechanistic Organic Chemistry Studies
This compound and related compounds serve as important substrates for studying the fundamental principles of chemical reactivity and reaction mechanisms. The interplay between the sterically demanding bromo group and the strongly electron-withdrawing trifluoromethyl group provides a unique platform for investigating regioselectivity and reaction pathways.
A notable example is in the study of metalation reactions. Research on the metalation of 1-(trifluoromethyl)naphthalene (B1313596) has shown that the powerful electron-withdrawing effect of the CF₃ group directs deprotonation exclusively to the adjacent 2-position. researchgate.net This provides clear insight into how substituents govern the kinetic acidity of arenes. By studying the outcomes of reactions with substrates like this compound, chemists can unravel the subtle electronic and steric factors that control reaction selectivity, leading to a more profound understanding of organic reaction mechanisms. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-2-(trifluoromethyl)naphthalene, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves halogenation or cross-coupling strategies. For brominated naphthalenes, Friedel-Crafts alkylation or electrophilic substitution can introduce the trifluoromethyl group. For example, substituting bromine at the 1-position of naphthalene via Ullmann coupling with a trifluoromethyl precursor (e.g., Cu-mediated trifluoromethylation) is a viable pathway . Optimize reaction conditions (e.g., solvent polarity, catalyst loading, and temperature) using Design of Experiments (DoE) to maximize yield. Monitor reaction progress via TLC or GC-MS to identify intermediates and byproducts .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons and carbons, with deshielding effects from bromine (δ ~7.5–8.5 ppm for adjacent protons) and the electron-withdrawing trifluoromethyl group (¹³C signal ~120–125 ppm for CF₃) .
- 19F NMR : Confirm trifluoromethyl group integrity (δ ~-60 to -65 ppm) .
- GC-MS : Validate molecular ion peaks (m/z ~246 for [M]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve steric effects from bulky substituents, if single crystals are obtainable .
Q. How can researchers assess the thermodynamic stability of this compound?
- Methodological Answer : Measure enthalpy of vaporization (ΔvapH) and fusion (ΔfusH) using differential scanning calorimetry (DSC) or vapor pressure techniques. Compare results with analogous compounds (e.g., 1-Bromonaphthalene: ΔvapH ≈ 50 kJ/mol ). Computational methods (e.g., DFT) can model bond dissociation energies and substituent effects on stability .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported toxicity data for halogenated naphthalenes?
- Methodological Answer :
- Risk of Bias Assessment : Apply criteria from Table C-7 () to evaluate study quality (e.g., randomization, dose consistency).
- Mechanistic Studies : Use in vitro models (e.g., hepatic microsomes) to assess metabolic activation pathways, focusing on cytochrome P450-mediated oxidation .
- Comparative Analysis : Cross-reference data from controlled exposure studies (Table B-1, ) and retrospective cohort analyses () to identify confounding variables (e.g., exposure duration, species-specific metabolism) .
Q. What strategies are effective for quantifying environmental persistence of this compound in aquatic systems?
- Methodological Answer :
- Half-Life Determination : Conduct photodegradation studies under simulated sunlight (λ = 290–400 nm) with HPLC-UV monitoring. Compare degradation rates with structurally similar compounds (e.g., 1-Bromonaphthalene t₁/₂ ≈ 10–15 days in water) .
- Sediment Adsorption : Use batch equilibrium experiments to measure log Koc values. Trifluoromethyl groups may reduce hydrophobicity, altering sorption kinetics .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling using bromine as the leaving group. Compare activation energies with steric maps of the trifluoromethyl substituent .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories. Validate predictions with experimental yields .
Q. What methodologies are critical for detecting trace metabolites of this compound in biological systems?
- Methodological Answer :
- High-Resolution MS : Use LC-HRMS (Q-TOF) to identify phase I/II metabolites (e.g., hydroxylated or glutathione-conjugated derivatives).
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways in vitro .
Data Analysis & Reproducibility
Q. How should researchers address variability in reported melting/boiling points for halogenated naphthalenes?
- Methodological Answer :
- Purity Control : Use zone refining or recrystallization to minimize impurities. Validate purity via GC (≥99%) or DSC .
- Calibration : Cross-check instrumentation (e.g., melting point apparatus) with NIST-certified standards ().
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicokinetic studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Michaelis-Menten models to estimate Vmax and Km for metabolic clearance .
- Bayesian Hierarchical Modeling : Account for inter-individual variability in exposure cohorts ().
Experimental Design & Validation
Q. How can researchers validate the environmental relevance of lab-scale degradation studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
